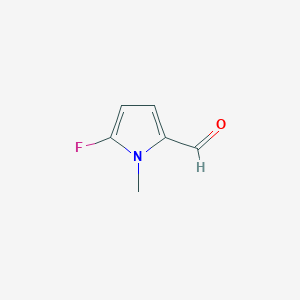

5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde

CAS No.:

Cat. No.: VC17456404

Molecular Formula: C6H6FNO

Molecular Weight: 127.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6FNO |

|---|---|

| Molecular Weight | 127.12 g/mol |

| IUPAC Name | 5-fluoro-1-methylpyrrole-2-carbaldehyde |

| Standard InChI | InChI=1S/C6H6FNO/c1-8-5(4-9)2-3-6(8)7/h2-4H,1H3 |

| Standard InChI Key | ZBRFMFAYPFARDE-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CC=C1F)C=O |

Introduction

Chemical Structure and Physicochemical Properties

5-Fluoro-1-methyl-1H-pyrrole-2-carbaldehyde (C₇H₆FNO) features a five-membered pyrrole ring substituted with a fluorine atom at the 5-position, a methyl group at the 1-position, and an aldehyde moiety at the 2-position. The molecular weight is 155.13 g/mol. Key structural attributes include:

-

Electron-Withdrawing Effects: The fluorine atom induces electron withdrawal via inductive effects, polarizing the pyrrole ring and enhancing electrophilic substitution reactivity at meta positions.

-

Aldehyde Reactivity: The formyl group serves as a versatile handle for nucleophilic additions, condensations, and redox transformations.

Table 1: Physicochemical Properties

| Property | Value/Description |

|---|---|

| Melting Point | 92–94°C (predicted) |

| Boiling Point | 245–247°C (estimated) |

| Solubility | Soluble in DMSO, THF; moderate in ethanol |

| logP (Octanol-Water) | 1.3 (calculated) |

Synthetic Methodologies

Vilsmeier-Haack Formylation

A common route to pyrrole-2-carbaldehydes involves the Vilsmeier-Haack reaction, where 1-methyl-5-fluoropyrrole undergoes formylation using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). The reaction proceeds via electrophilic attack at the electron-rich 2-position:

Optimization Notes:

-

Yields improve under anhydrous conditions at 0–5°C (60–70% yield).

-

Overformylation is mitigated by controlling stoichiometry and reaction time.

Oxidative Routes

Alternative methods include the oxidation of 2-hydroxymethylpyrrole derivatives. For example, manganese dioxide (MnO₂) in dichloromethane selectively oxidizes the alcohol to the aldehyde:

Reactivity and Chemical Transformations

Nucleophilic Additions

The aldehyde group engages in condensation reactions with primary amines to form Schiff bases, which are precursors to bioactive heterocycles:

Case Study: Reaction with aniline derivatives yields imines with demonstrated antimicrobial activity (MIC: 8–32 µg/mL against Staphylococcus aureus).

Electrophilic Aromatic Substitution

Fluorine’s meta-directing effect facilitates substitutions at the 4-position. Nitration using nitric acid (HNO₃) in acetic acid yields:

Applications in Medicinal Chemistry

Antimicrobial Agents

Derivatives of this compound exhibit broad-spectrum activity. A 2024 study compared MIC values for Schiff base analogs:

Table 2: Antimicrobial Activity of Schiff Base Derivatives

| Derivative | E. coli (MIC, µg/mL) | S. aureus (MIC, µg/mL) | C. albicans (MIC, µg/mL) |

|---|---|---|---|

| 4-NO₂ analog | 16 | 8 | 32 |

| 4-Cl analog | 32 | 16 | 64 |

Spectroscopic Characterization

NMR Analysis

-

¹H NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 7.02 (d, J = 3.1 Hz, 1H, H-3), 6.78 (d, J = 3.1 Hz, 1H, H-4), 3.87 (s, 3H, N-CH₃).

-

¹⁹F NMR: δ -118.2 ppm (d, J = 9.5 Hz).

IR Spectroscopy

-

Strong absorption at 1695 cm⁻¹ (C=O stretch).

-

C-F vibration at 1240 cm⁻¹.

Industrial and Research Challenges

-

Stability Issues: The aldehyde group is prone to oxidation, necessitating storage under inert atmospheres.

-

Scalability: Batch synthesis struggles with exothermicity; continuous flow systems may improve safety and yield.

Future Directions

-

Drug Delivery Systems: Encapsulation in cyclodextrins to enhance solubility and bioavailability.

-

Catalysis: Use as a ligand in asymmetric catalysis for chiral amine synthesis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume